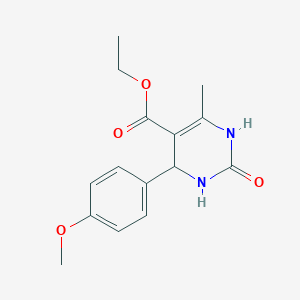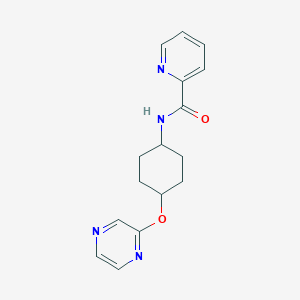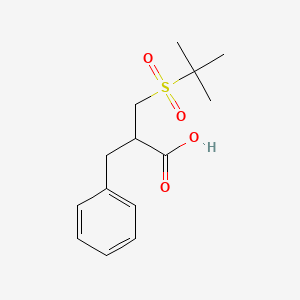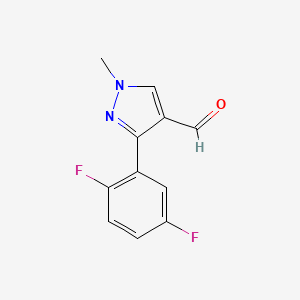
2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBA is a synthetic compound that belongs to the class of phenethylamines, and it has been found to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, such as the compound , have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral efficacy.
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for multiple receptors, which is beneficial in developing new therapeutic agents. Indole derivatives have been found to possess significant anti-inflammatory activities, which can be harnessed for the treatment of chronic inflammatory diseases .
Anticancer Applications
Indole compounds have been explored for their potential in cancer therapy. Their ability to bind to various biological targets makes them suitable candidates for the development of anticancer drugs. Research has focused on synthesizing indole derivatives that can selectively target cancer cells without harming healthy cells .
Anti-HIV Effects
Indole derivatives have also been studied for their anti-HIV activity. Novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and evaluated for their effectiveness against HIV-1 replication in infected cells . These findings could lead to the development of new treatments for HIV/AIDS.
Antioxidant Capacity
The indole structure is known to confer antioxidant properties to its derivatives. Antioxidants are crucial in protecting the body from oxidative stress and related diseases. Indole-based compounds could be used to develop antioxidant therapies to mitigate the effects of free radicals .
Antimicrobial Action
Indole derivatives have been recognized for their antimicrobial potential. They have been used to combat a variety of microbial infections, including those caused by bacteria and fungi. The development of new indole-based antimicrobial agents is a promising area of research, particularly in the face of rising antibiotic resistance .
Propiedades
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-14-8-9-19-18(12-14)17(15(2)22-19)10-11-21-13-16-6-4-5-7-20(16)23-3;/h4-9,12,21-22H,10-11,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXZCDJERJIOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CC=C3OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2607075.png)
![1,3-Dimethyl-8-[(2-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2607078.png)
![2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide](/img/structure/B2607079.png)
![N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2607081.png)

![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2607083.png)
![N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2607084.png)

![1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2607088.png)
![2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid](/img/structure/B2607090.png)